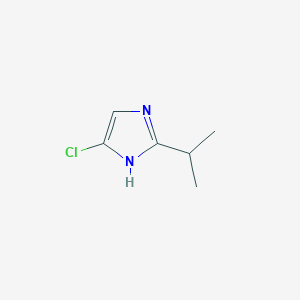![molecular formula C18H20O B12954982 (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is a chiral compound featuring a cyclohexanol moiety substituted with a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and biphenyl-4-boronic acid.
Suzuki-Miyaura Coupling: The biphenyl-4-boronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclohexanone in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl-cyclohexanone intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Formation of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The biphenyl group may facilitate interactions with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol: This compound is structurally similar but lacks the biphenyl group, which may result in different chemical and biological properties.
Other Cyclohexanol Derivatives: Various cyclohexanol derivatives with different substituents can be compared based on their chemical reactivity and biological activity.
Uniqueness: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is unique due to its specific stereochemistry and the presence of the biphenyl group, which imparts distinct chemical and biological properties compared to other cyclohexanol derivatives.
Propriétés
Formule moléculaire |
C18H20O |
|---|---|
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
(1R,2S)-2-(4-phenylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H20O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-19H,4-5,8-9H2/t17-,18+/m0/s1 |
Clé InChI |
AGFKBLROEODHTQ-ZWKOTPCHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


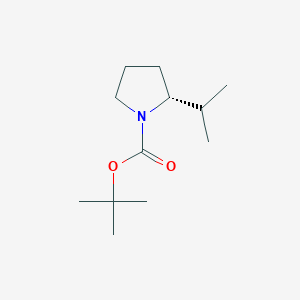
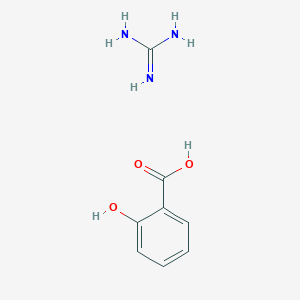
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
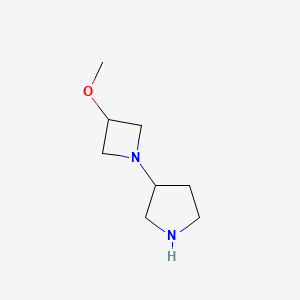

![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
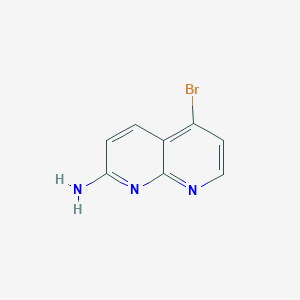
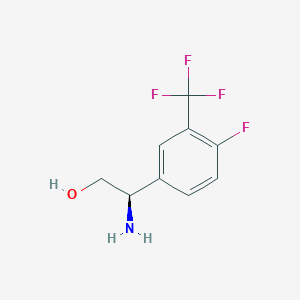


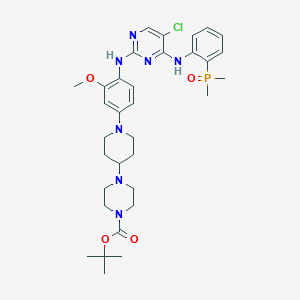

![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
